molecular formula C15H21NO3S B6896110 1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone

1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B6896110
M. Wt: 295.4 g/mol
InChI Key: ZSSBUSCOCXDASJ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone is an organic compound that belongs to the class of thiazinanones. These compounds are characterized by a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The presence of a methoxyphenyl group and an ethanone moiety further defines its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone typically involves the formation of the thiazinane ring followed by the introduction of the methoxyphenyl and ethanone groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazinane ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl group via nucleophilic substitution.

    Oxidation Reactions: Formation of the ethanone moiety through oxidation of an alcohol or aldehyde precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processes: Small-scale synthesis in laboratory settings.

    Continuous Processes: Large-scale production using continuous flow reactors for higher efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the ethanone group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the thiazinane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions.

Scientific Research Applications

1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone may have applications in various fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies involving sulfur-containing compounds.

    Medicine: Investigation of pharmacological properties and potential therapeutic uses.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Redox Reactions: Participation in redox reactions affecting cellular oxidative states.

Comparison with Similar Compounds

Similar Compounds

    Thiazinanones: Compounds with similar thiazinane ring structures.

    Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups.

    Ethanone Derivatives: Compounds with ethanone moieties.

Uniqueness

1-(2,2-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-15(2)11-16(8-9-20(15)18)14(17)10-12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSBUSCOCXDASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1=O)C(=O)CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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